Fmoc-Gly-Wang resin

説明

特性

IUPAC Name |

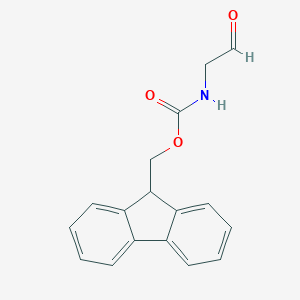

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMQODRSDEGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347615 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156939-62-7 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Wang Resin: Structure, Composition, and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Wang resin is a foundational tool in the field of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. This pre-loaded resin serves as the solid support onto which peptide chains are assembled in a stepwise manner. Its design, based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, allows for the synthesis of peptides with a C-terminal carboxylic acid. This guide provides a comprehensive overview of the structure, composition, and key quantitative parameters of this compound, along with detailed experimental protocols for its preparation and use.

Structure and Composition

This compound is a composite material, the structure of which can be broken down into three primary components: the solid support (resin matrix), the linker, and the pre-loaded, protected amino acid.

-

Resin Matrix: The solid support is typically composed of polystyrene (PS) beads cross-linked with divinylbenzene (DVB).[1][2] This cross-linking provides mechanical stability and insolubility in the organic solvents used during peptide synthesis.[2] The degree of cross-linking, commonly 1%, influences the swelling properties of the resin, which is crucial for reagent accessibility.[1]

-

Linker: The polystyrene matrix is functionalized with a 4-alkoxybenzyl alcohol linker, commonly known as the Wang linker.[3] This linker is attached to the polystyrene backbone and provides a hydroxyl group (-OH) for the esterification of the first amino acid. The key feature of the Wang linker is its acid lability; it is stable to the basic conditions used for Fmoc deprotection but can be cleaved by strong acids like trifluoroacetic acid (TFA) to release the final peptide with a C-terminal carboxylic acid.[3][4]

-

Pre-loaded Amino Acid (Fmoc-Glycine): In this compound, the first amino acid, glycine, is pre-attached to the Wang linker via an ester bond. The α-amino group of the glycine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next amino acid in the peptide sequence.

The generalized structure is depicted below:

Caption: Schematic of this compound components.

Quantitative Data

The physical and chemical properties of this compound are critical for its performance in SPPS. These parameters are typically provided by the manufacturer and should be considered when planning a peptide synthesis.

| Parameter | Typical Value Range | Significance |

| Loading (Substitution) | 0.3 - 0.8 mmol/g | Represents the amount of the first amino acid attached per gram of resin. Lower loading is often preferred for the synthesis of long or difficult peptide sequences to minimize steric hindrance.[5] |

| Mesh Size | 100 - 200 mesh or 200 - 400 mesh | Indicates the particle size of the resin beads. This affects solvent flow rates and reaction kinetics. 100-200 mesh is common for many applications. |

| Cross-linking | 1% DVB | The percentage of divinylbenzene used in the polystyrene polymerization. This determines the resin's swelling characteristics and mechanical stability. |

| Purity | Dipeptide content <0.5% | Indicates the quality of the pre-loaded resin, with low levels of dipeptide impurities ensuring a homogenous starting material.[5] |

Experimental Protocols

Protocol for Loading the First Amino Acid (Fmoc-Glycine) onto Wang Resin

While this compound is commercially available as a pre-loaded support, it is instructive to understand the process of attaching the first amino acid. The following is a general protocol for the esterification of Fmoc-glycine to Wang resin.

Materials:

-

Wang Resin

-

Fmoc-Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Acetic Anhydride

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Methanol

Procedure:

-

Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of Fmoc-Glycine (relative to the resin loading capacity) in a minimal amount of DMF. If using, add 2.0 equivalents of HOBt and stir until dissolved.

-

Activation and Coupling:

-

Add the dissolved Fmoc-Glycine solution to the swollen resin.

-

Cool the reaction vessel in an ice bath.

-

Add 2.0 equivalents of DCC or DIC to the resin suspension.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Agitate the mixture at room temperature for 4-12 hours.

-

-

Washing: Filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (5 equivalents) and pyridine or DIPEA (5 equivalents) in DCM for 1 hour.

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum to a constant weight.

-

Loading Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for one cycle of amino acid addition in SPPS. This cycle is repeated for each amino acid in the desired peptide sequence.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: A suitable coupling reagent system, for example:

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt / DIPEA in DMF.

-

DIC / HOBt in DMF.

-

-

DMF (peptide synthesis grade)

-

DCM

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.

-

Cold diethyl ether

SPPS Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Procedure:

-

Resin Swelling: Place the this compound in a reaction vessel and swell in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Repeat the addition of the deprotection solution and agitate for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-4 equivalents), and an activator (e.g., HOBt, 3-4 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-8 equivalents) to the amino acid solution and mix briefly.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a robust and versatile solid support for the synthesis of peptides with a C-terminal carboxylic acid. Its well-defined structure and predictable chemical properties have made it a staple in both academic and industrial laboratories. A thorough understanding of its composition, quantitative parameters, and the associated experimental protocols is essential for the successful synthesis of high-quality peptides. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug development and scientific research endeavors.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of Glycine in Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research, diagnostics, and therapeutics, the choice of the solid support is a critical determinant of success. Among the various options, Fmoc-Gly-Wang resin has established itself as a cornerstone, particularly for syntheses employing the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This technical guide provides a comprehensive exploration of the pivotal role of the pre-loaded glycine on Wang resin, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

The Anatomy of this compound: A Structural Overview

This compound is a specialized solid support designed for the synthesis of peptides with a C-terminal glycine residue. Its structure consists of three key components:

-

The Solid Support: Typically, this is a polystyrene matrix cross-linked with 1% divinylbenzene (DVB). This provides the necessary mechanical and chemical stability to withstand the rigors of the multiple steps in peptide synthesis.

-

The Linker: The Wang linker, a 4-alkoxybenzyl alcohol moiety, serves as the anchor between the solid support and the nascent peptide chain. This linker is specifically designed to be stable to the basic conditions required for Fmoc deprotection but labile to strong acidic conditions, allowing for the final cleavage of the synthesized peptide.

-

The Pre-loaded Amino Acid: The initial amino acid, in this case, glycine, is pre-attached to the Wang linker. The α-amino group of the glycine is protected by the base-labile Fmoc group.

The presence of the pre-loaded glycine simplifies the initiation of peptide synthesis, saving researchers a crucial and sometimes problematic first loading step. Glycine, being the simplest amino acid with no side chain, offers steric advantages and minimizes potential side reactions during the initial attachment to the resin.

Quantitative Characteristics of this compound

The performance of this compound is defined by several key quantitative parameters. Understanding these is crucial for optimizing synthesis protocols and ensuring high-quality peptide production.

| Parameter | Typical Value Range | Significance |

| Loading Capacity | 0.2 - 0.8 mmol/g | Defines the number of peptide chains that can be synthesized per gram of resin. Lower loading is often preferred for long or difficult sequences to minimize steric hindrance. |

| Mesh Size | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. The choice depends on the synthesis scale and reactor type. |

| Dipeptide Content | < 0.5% | A low dipeptide content indicates high purity of the initial loading, preventing the formation of deletion sequences. |

| Enantiomeric Purity | > 99.5% | Ensures that the stereochemistry of the C-terminal glycine is preserved during resin preparation, which is critical for the biological activity of the final peptide. |

Table 1: Key Quantitative Specifications of this compound.

The Central Role of Glycine in the Solid-Phase Peptide Synthesis Workflow

The use of this compound streamlines the SPPS process. The general workflow involves a cyclical series of deprotection, washing, coupling, and washing steps.

An In-depth Technical Guide to Fmoc-Gly-Wang Resin: Properties, Specifications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a reliable and versatile solid support for the production of C-terminal glycine peptides. Its well-defined properties and consistent performance make it an essential tool in academic research, drug discovery, and process development. This technical guide provides a comprehensive overview of the core properties, specifications, and key experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a pre-loaded resin, meaning the first amino acid, in this case, glycine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is already attached to the Wang linker, which is itself bound to a polystyrene bead. This pre-loading simplifies the initial steps of peptide synthesis. The underlying matrix is typically composed of 1% divinylbenzene (DVB) cross-linked polystyrene, which provides a balance of mechanical stability and the ability to swell in appropriate solvents, a critical factor for efficient reagent diffusion during synthesis.

The key specifications for this compound from various commercial suppliers are summarized below, providing a comparative overview for procurement and experimental design.

| Property | Specification Range | Notes |

| Loading Capacity | 0.2 - 0.8 mmol/g | Represents the amount of the first amino acid (Glycine) attached per gram of resin.[1][2][3][4][5][6][7][8] |

| Particle Size | 100 - 200 mesh (74 - 149 µm), 200 - 400 mesh (37 - 74 µm) | Affects diffusion rates and reaction kinetics. Smaller particles offer a higher surface area.[2][3][4][6][7] |

| Matrix Composition | Polystyrene cross-linked with 1% Divinylbenzene (DVB) | Provides good swelling characteristics in common SPPS solvents.[3][4] |

| Appearance | Off-white to pale yellow beads | Visual indicator of resin quality.[2] |

| Linker | Wang Linker (p-alkoxybenzyl alcohol) | Acid-labile linker allowing for cleavage of the peptide acid from the resin.[9][10] |

| N-terminal Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile protecting group, enabling orthogonal deprotection strategy in SPPS.[11] |

| Storage Conditions | 2 - 8°C | Recommended for maintaining resin stability and preventing degradation.[3] |

Experimental Protocols

Accurate characterization of this compound is crucial for reproducible and successful peptide synthesis. The following sections detail the standard experimental protocols for determining key resin properties.

Determination of Resin Loading Capacity

The loading capacity of the resin is a critical parameter for calculating the stoichiometry of reagents in subsequent synthesis steps. A common and reliable method for its determination is UV-Vis spectrophotometry, which measures the amount of the Fmoc group cleaved from a known mass of resin.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a small, sealable vessel.

-

Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of a 20% piperidine in dimethylformamide (DMF) solution to the resin.

-

Incubation: Agitate the mixture at room temperature for a minimum of 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilution: Carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a precise volume of DMF (e.g., 10 mL) to bring the absorbance into the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.

-

Calculation: The loading (L) in mmol/g can be calculated using the Beer-Lambert law:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (ε × mass of resin [g] × path length [cm])

Where ε (extinction coefficient) for the dibenfulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.

Measurement of Resin Swelling

Resin swelling is a crucial indicator of the accessibility of the reactive sites within the polymer matrix to reagents and solvents. Inadequate swelling can lead to incomplete reactions and lower peptide purity.

Methodology:

-

Initial Volume Measurement: Place a known mass (e.g., 100 mg) of dry resin into a graduated glass syringe or a small graduated cylinder. Gently tap the container to get a consistent packing of the beads and record the initial volume.

-

Solvent Addition: Add a sufficient volume of the desired solvent (e.g., Dichloromethane (DCM) or DMF) to fully immerse the resin.

-

Equilibration: Allow the resin to swell for at least 30-60 minutes, agitating periodically to ensure all beads are wetted and to release any trapped air bubbles.

-

Final Volume Measurement: After the swelling has equilibrated, allow the resin to settle and record the final volume.

-

Calculation: The swelling ratio is typically expressed as the final volume per gram of dry resin (mL/g).

Swelling (mL/g) = (Final Volume [mL] - Initial Volume [mL]) / mass of resin [g]

A good swelling solvent for polystyrene-based resins typically yields a swelling volume of 4-6 mL/g.[12]

Particle Size Analysis

The particle size distribution of the resin beads influences the kinetics of the synthesis and the filtration properties of the resin. While manual sieving can provide a general range, more precise methods are often employed.

Methodology:

Laser diffraction is a widely used technique for determining the particle size distribution of polymer beads.

-

Sample Preparation: A small, representative sample of the dry resin is suspended in a suitable dispersant (a liquid in which the resin is insoluble and does not swell significantly).

-

Analysis: The suspension is circulated through the measurement cell of a laser diffraction instrument. A laser beam is passed through the sample, and the scattered light pattern is detected by a series of detectors at various angles.

-

Data Processing: The instrument's software analyzes the scattering pattern to calculate the particle size distribution based on the principles of Mie or Fraunhofer theory. The results are typically presented as a histogram or a cumulative distribution curve, providing information on the mean particle size and the breadth of the distribution.

Visualizing Workflows and Structures

Diagrams are invaluable for understanding the chemical structures and processes involved in using this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for loading capacity determination.

Caption: The cycle of Fmoc solid-phase peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. This compound (LL) [cem.com]

- 9. This compound (100-200 mesh) | C32H29NO5 | CID 3378602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fmoc-Gly Wang Resin LL [rapp-polymere.com]

- 11. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]

- 12. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the Core Principles of Fmoc-Gly-Wang Resin in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underpinning the use of Fmoc-Gly-Wang resin in Solid-Phase Peptide Synthesis (SPPS). It is designed to serve as a technical resource for professionals in the fields of chemical biology, drug discovery, and peptide manufacturing. The content herein details the chemical foundations of the Fmoc/tBu strategy, focusing on the integral roles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the glycine spacer, and the acid-labile Wang linker.

Introduction to Fmoc-SPPS and the Wang Resin

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, facilitates the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support.[1] The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach due to its use of a base-labile Nα-protecting group (Fmoc), which allows for orthogonal protection in conjunction with acid-labile side-chain protecting groups.[2]

This compound is a popular and versatile solid support for the synthesis of peptides with a C-terminal carboxylic acid.[3] It consists of a polystyrene core cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (the Wang linker), to which the first amino acid, in this case, glycine (Gly), is pre-attached.[][5]

Core Components and Their Functions:

-

Polystyrene Resin: Provides an insoluble and mechanically stable support that allows for easy filtration and washing to remove excess reagents and byproducts.[]

-

Wang Linker: A 4-hydroxybenzyl alcohol moiety that forms an ester bond with the C-terminus of the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxyl group.[5][6]

-

Glycine (Gly) Spacer: The pre-loaded glycine serves as the first amino acid of the peptide chain. Using a pre-loaded resin simplifies the initial loading step, which can sometimes be challenging.

-

Fmoc Protecting Group: A base-labile protecting group for the α-amino group of the amino acid. Its removal is a critical step in each cycle of peptide elongation.[7][8]

The SPPS Cycle with this compound

The synthesis of a peptide on this compound proceeds in a cyclical manner, with each cycle consisting of deprotection, washing, coupling, and further washing steps.[1]

Resin Swelling

Prior to initiating the synthesis, the resin must be swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). This process increases the volume of the resin beads and improves the accessibility of the reactive sites within the polymer matrix.[9]

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is essential to expose the free amine for the subsequent coupling reaction. This is achieved by treating the resin with a mild base, most commonly a 20-50% solution of piperidine in DMF.[6][10] The deprotection mechanism is a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide.[11] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing unwanted side reactions.[11][12]

Washing

Thorough washing of the resin after deprotection is crucial to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[1] This prevents interference with the subsequent coupling step. Common washing solvents include DMF and DCM.

Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the growing peptide chain. The carboxylic acid of the incoming amino acid must first be activated to facilitate the formation of a stable amide (peptide) bond with the free N-terminal amine of the resin-bound peptide.[13]

A variety of coupling reagents are available, which can be broadly categorized as carbodiimides (e.g., DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[][14] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization, convert the carboxylic acid into a more reactive species.[15]

Final Washing

Following the coupling reaction, the resin is washed again to remove excess activated amino acid, coupling reagents, and byproducts.[1] This ensures that the subsequent deprotection step proceeds cleanly.

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Wang Resin

Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the Wang resin and simultaneously remove the acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[3]

A "cleavage cocktail" is often employed, which consists of TFA and a mixture of scavengers. These scavengers are crucial for trapping the reactive cationic species generated during the removal of the side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine.[16] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

The crude peptide is then typically precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by centrifugation, and dried.

Quantitative Data in SPPS with this compound

The efficiency and success of SPPS are often evaluated based on several quantitative parameters. The following table summarizes typical values for SPPS performed on this compound.

| Parameter | Typical Value(s) | Notes |

| Resin Loading Capacity | 0.3 - 0.8 mmol/g | This is a standard loading range.[10] Low-loading resins (e.g., 0.25-0.40 mmol/g) are also available and are often preferred for the synthesis of long or difficult peptide sequences.[11] |

| Coupling Efficiency | > 99% | High coupling efficiency at each step is critical for the synthesis of long peptides.[6] The choice of coupling reagent can influence the efficiency, with reagents like HATU often providing very high yields (>99.5%) for hindered couplings.[15] |

| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed with 20-50% piperidine in DMF.[6] The reaction is generally rapid. |

| Coupling Reaction Time | 20 - 120 minutes | Varies depending on the amino acids being coupled and the coupling reagent used.[15] |

| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the specific cleavage cocktail used. Typically performed with a TFA-based cocktail at room temperature.[3] |

| Final Peptide Yield | Variable | Highly dependent on the length and sequence of the peptide, as well as the efficiency of each step. Premature cleavage from the resin and incomplete reactions can lower the overall yield. |

Experimental Protocols

The following are generalized protocols for the key steps in SPPS using this compound. These should be considered as a starting point and may require optimization for specific peptide sequences.

Resin Swelling

-

Place the desired amount of this compound in a suitable reaction vessel.

-

Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Amino Acid Coupling (using HBTU/DIPEA)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents, optional) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

(Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Peptide Cleavage and Precipitation

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Prepare the cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows in SPPS using this compound.

Caption: Chemical structure of this compound.

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.

Caption: The final cleavage and precipitation of the synthesized peptide.

References

- 1. peptide.com [peptide.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apexbt.com [apexbt.com]

- 8. This compound (LL) [cem.com]

- 9. This compound [chemicalbook.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound | Matrix Innovation [matrix-innovation.com]

- 16. chempep.com [chempep.com]

Fmoc-Gly-Wang resin CAS number and chemical information

An In-depth Technical Guide to Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a foundational tool in solid-phase peptide synthesis (SPPS). It covers its chemical and physical properties, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] It consists of a polystyrene backbone cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (Wang linker), to which Fmoc-protected glycine is attached.[2][4] This pre-loading is advantageous as the initial attachment of the first amino acid to the resin can be a challenging and side-reaction-prone step.[4][5]

Table 1: Chemical Information

| Property | Value |

| CAS Number | 302912-51-2[6] |

| Molecular Formula (Monomeric Unit) | C32H29NO5[6] |

| Molecular Weight (Monomeric Unit) | 507.6 g/mol [6] |

Table 2: Physical and Technical Specifications

| Property | Value |

| Appearance | White solid or pale yellow beads[7] |

| Substitution Level (Loading) | Typically 0.3 - 0.8 mmol/g[8] |

| Mesh Size | Commonly 100-200 mesh or 200-400 mesh[4][6] |

| Solubility | Insoluble in common organic solvents, but swells in solvents like DMF and DCM[2][9] |

Applications in Peptide Synthesis

This compound is a standard support for Fmoc-based solid-phase peptide synthesis.[1][10] Its key advantages include:

-

Mild Cleavage Conditions: The final peptide can be cleaved from the resin using moderately acidic conditions, typically with trifluoroacetic acid (TFA), which helps in preserving the integrity of sensitive peptide modifications.[1][2]

-

Compatibility: It is compatible with a wide range of solvents and reagents commonly used in Fmoc SPPS, including DMF, DCM, and NMP.[2]

-

Versatility: Suitable for the synthesis of a variety of peptides requiring a free C-terminal carboxyl group.[2]

Safety, Storage, and Handling

Table 3: Safety and Storage Information

| Category | Recommendation |

| Storage | Store at 4°C in a dry environment.[8] |

| Stability | Stable under recommended storage conditions.[7] |

| Handling | Standard laboratory safety practices should be followed. |

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis using this compound.

Resin Swelling

Before starting the synthesis, the resin must be swollen to allow for efficient diffusion of reagents.

-

Place the desired amount of this compound in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9][11]

-

Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the glycine.

-

Add a solution of 20% piperidine in DMF to the swollen resin.[9][12][13]

-

Agitate the mixture for 5-10 minutes at room temperature.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[11]

-

Wash the resin thoroughly with DMF (3-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9][12]

Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine on the resin-bound glycine and the next Fmoc-protected amino acid.

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[9][11][12]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution and mix for 1-5 minutes.[9][11]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[9]

-

Drain the coupling solution.

-

Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[9]

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

Once the peptide chain is fully assembled, it is cleaved from the Wang resin.

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[14]

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[15] Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.[15]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1.5 to 2 hours with occasional swirling.[1][16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[16]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[11][16]

-

Collect the precipitated peptide by centrifugation or filtration.[11]

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Workflow and Pathway Visualization

The following diagrams illustrate the key processes in solid-phase peptide synthesis using this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Fmoc deprotection by piperidine.

References

- 1. peptide.com [peptide.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]

- 5. biotage.com [biotage.com]

- 6. This compound (100-200 mesh) | C32H29NO5 | CID 3378602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc-Gly Wang Resin [rapp-polymere.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

Introduction to Solid-Phase Peptide Synthesis and the Role of Wang Resin

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Wang Resins

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides.[1][2][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, known as a resin.[1][3] The key advantage of SPPS is the ability to remove excess reagents and soluble by-products by simple filtration and washing, which greatly simplifies the purification process.[1][2]

Among the various solid supports available, Wang resin is one of the most widely used for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][4][5][6] Developed by S. S. Wang in 1973, it consists of a polystyrene core cross-linked with divinylbenzene, providing chemical and mechanical stability.[1][6] Its defining feature is the 4-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the first amino acid.[1][7] This linkage is stable throughout the synthesis cycles but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide.[4][6]

Core Principles of Fmoc SPPS on Wang Resin

The synthesis of a peptide on Wang resin follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages:

-

Loading: The C-terminal Fmoc-protected amino acid is covalently attached to the hydroxyl groups of the Wang resin.

-

Deprotection: The N-terminal Fmoc protecting group is removed from the attached amino acid, exposing a free amine.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a peptide bond.

-

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

Data Presentation: Key Parameters and Reagents

Quantitative data is crucial for reproducible and successful peptide synthesis. The following tables summarize the key properties of Wang resin and the common reagents used in the SPPS workflow.

Table 1: Typical Properties of Wang Resin

| Property | Description |

| Polymer Matrix | Polystyrene cross-linked with 1-2% divinylbenzene.[1][6] |

| Linker Type | 4-Alkoxybenzyl alcohol.[1][7] |

| Functional Group | Hydroxyl (-OH). |

| Typical Loading | 0.4 - 1.2 mmol/g. |

| Cleavage Condition | Mildly acidic, typically 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4] |

| Resulting C-Terminus | Carboxylic acid (-COOH).[6] |

| Particle Size | 100-200 mesh or 200-400 mesh.[6] |

Table 2: Common Reagents in Fmoc SPPS on Wang Resin

| Reagent | Function | Typical Excess (vs. Resin Loading) |

| Piperidine | Fmoc deprotection agent.[8] | 20% (v/v) solution in DMF.[8] |

| Fmoc-Amino Acids | Building blocks for the peptide chain. | 2 - 5 equivalents.[2][9] |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide coupling agent for loading and chain elongation.[4][6] | 2 - 4 equivalents.[9] |

| HOBt (Hydroxybenzotriazole) | Coupling additive to suppress racemization and improve efficiency.[4][9] | 2 - 4 equivalents.[9] |

| HBTU/HATU | Benzotriazole-based coupling activators for chain elongation.[10] | 2 - 4 equivalents.[2] |

| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base for amino acid activation and neutralization.[2][9] | 4 - 8 equivalents.[2] |

| DMAP (4-Dimethylaminopyridine) | Catalyst for loading the first amino acid.[4][9] | 0.1 equivalents.[4][9] |

| Acetic Anhydride | Capping agent to block unreacted hydroxyl groups.[9] | 2 equivalents.[9] |

| TFA (Trifluoroacetic Acid) | Cleavage reagent to release the peptide from the resin.[4][11] | 50-95% (v/v) solution.[4] |

| TIS (Triisopropylsilane) | Scavenger to protect against side reactions during cleavage. | 2.5 - 5% (v/v) |

| H₂O | Scavenger. | 2.5 - 5% (v/v) |

| EDT (Ethanedithiol) | Scavenger, particularly for peptides containing cysteine. | 2.5% (v/v) |

Visualizing the SPPS Workflow

Diagrams created using the DOT language provide a clear visual representation of the chemical processes and workflows involved in SPPS.

Experimental Protocols

The following protocols provide detailed methodologies for the key stages of SPPS using Wang resin.

Protocol 1: Attachment of the First Fmoc-Amino Acid to Wang Resin (DIC/HOBt Method)

This protocol describes the esterification of the first amino acid to the resin.

-

Resin Swelling: Swell 1.0 g of Wang resin (e.g., 0.8 mmol/g loading) in a 9:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approx. 15 mL) for 1 hour in a reaction vessel with gentle agitation.[4]

-

Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of the Fmoc-amino acid (relative to the resin loading, e.g., 1.6 mmol) and 2.0 equivalents of HOBt in a minimal amount of DMF.[12]

-

Activation and Coupling:

-

Drain the solvent from the swollen resin.

-

Add the dissolved amino acid/HOBt solution to the resin.

-

Add 2.0 equivalents of DIC to the resin suspension.

-

Add a catalytic amount of DMAP (0.1 equivalents).[12]

-

-

Reaction: Agitate the mixture at room temperature for 12-24 hours.

-

Capping: To block any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30-60 minutes.[9]

-

Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum.

-

Quantification: Determine the final loading (substitution level) of the resin using the spectrophotometric method described in Protocol 4.

Protocol 2: Standard Deprotection and Coupling Cycle

This protocol outlines the steps to add one amino acid to the growing peptide chain.

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.[8]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF (3x) and DCM (3x).[8]

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Repeat this cycle for each amino acid in the sequence.

Protocol 3: Peptide Cleavage from Wang Resin and Precipitation

This protocol details the final release of the synthesized peptide from the solid support.

-

Final Deprotection: Perform a final Fmoc deprotection cycle as described in Protocol 2 to remove the N-terminal Fmoc group.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.[8]

-

Cleavage Reaction:

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). Note: The composition may vary depending on the peptide sequence (e.g., adding ethanedithiol for cysteine-containing peptides).

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

-

Peptide Isolation:

-

Precipitation:

-

Collection and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The peptide can then be purified, typically by reverse-phase HPLC.

-

Protocol 4: Spectrophotometric Quantification of Resin Loading

This method determines the amount of the first amino acid successfully coupled to the resin.[13]

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dry, Fmoc-loaded resin into a vial.

-

Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.[13]

-

Dilution: Centrifuge the sample to settle the resin. Carefully take a small, known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into 10 mL).[9]

-

Measurement: Measure the absorbance of the diluted solution at ~301 nm using a UV spectrophotometer, with DMF as the blank.[13]

-

Calculation: Calculate the resin loading (S) in mmol/g using the Beer-Lambert law:

S (mmol/g) = (A × V_d) / (ε × w × V_a × l)

Where:

-

A = Absorbance at 301 nm

-

V_d = Total volume of the diluted sample (mL)

-

ε = Molar extinction coefficient of the Fmoc-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)

-

w = Weight of the resin sample (mg)

-

V_a = Volume of the aliquot taken for dilution (mL)

-

l = Path length of the cuvette (cm), typically 1 cm.

-

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. peptideweb.com [peptideweb.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. biotage.com [biotage.com]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry is fundamental to the successful synthesis of peptides. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations in utilizing Fmoc chemistry for solid-phase peptide synthesis (SPPS).

Core Principles of Fmoc Chemistry

The Fmoc group is an amine protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[1][2] This orthogonality to acid-labile side-chain protecting groups forms the cornerstone of the most widely used strategy in modern SPPS.[1][3]

The synthesis cycle in Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of two main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling step.[4][5]

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).[5][7]

The Chemistry of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][8] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[1] The reaction is typically carried out in a solvent mixture such as dioxane/water or THF/aqueous NaHCO3.[8]

Deprotection Mechanism: The lability of the Fmoc group to bases is due to the acidic nature of the proton at the C9 position of the fluorenyl ring.[1] The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] A base, most commonly piperidine, abstracts the acidic proton, leading to the formation of a carbanion intermediate. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[9][] The piperidine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, which prevents it from reacting with the newly liberated amine.[2][11]

Experimental Protocols

Attaching the First Amino Acid to the Resin (Loading)

The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl (2-CTC) resins are commonly used, while Rink Amide resin is used for a C-terminal amide.[4][5]

Protocol for Loading Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin:

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[4]

-

Dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid in a minimal amount of DMF.[12]

-

Add the Fmoc-amino acid solution to the swollen resin.

-

Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) relative to the amino acid.[12]

-

Agitate the mixture for 30 to 60 minutes at room temperature.[12]

-

To cap any remaining unreacted trityl groups, add HPLC grade methanol (0.8 mL per gram of resin) and mix for 15 minutes.[12]

-

Filter the resin and wash it three times with DMF, then three times with DCM, and finally three times with methanol.[12]

-

Dry the resin under vacuum to a constant weight.[12]

The Fmoc-SPPS Cycle: Deprotection and Coupling

Fmoc Deprotection Protocol:

-

Swell the Fmoc-aminoacyl resin in N,N-dimethylformamide (DMF).[4]

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[4][11] A typical procedure involves two treatments: a first treatment of 5 minutes followed by a second treatment of 10 minutes.[9]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

Amino Acid Coupling Protocol (using HBTU/DIPEA):

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF.[9][13]

-

Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for a few minutes.[9]

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 30 minutes to 2 hours at room temperature.[9] The reaction time can be extended for sterically hindered amino acids.[4]

-

Wash the resin with DMF to remove excess reagents and byproducts.[4]

Monitoring the Reaction

The progress of the Fmoc deprotection and coupling steps can be monitored to ensure the efficiency of the synthesis.

-

UV Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[][14] This property allows for real-time monitoring of the Fmoc deprotection step in automated peptide synthesizers.[14]

-

Kaiser Test: This is a colorimetric test used to detect the presence of free primary amines on the resin after the deprotection step.[14][15] A positive result (blue beads) indicates successful Fmoc removal.[14]

Data Presentation

The following tables summarize key quantitative data for the experimental protocols described.

Table 1: Reagent Equivalents and Reaction Times for Resin Loading

| Resin Type | Fmoc-Amino Acid (eq.) | Base (eq.) | Base Type | Reaction Time |

| 2-Chlorotrityl Chloride | 1.5 - 2.5 | 1.0 (relative to amino acid) | DIPEA | 30 - 60 min |

| Rink Amide (after Fmoc deprotection) | 1.5 - 2.5 | 1.5 - 2.5 | DIPEA | 2 - 3 hours |

Table 2: Standard Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Reaction Time |

| Piperidine | 20% (v/v) | DMF | 5 min + 10 min |

| Piperidine | 30% (v/v) | DMF | 10 min |

Table 3: Common Coupling Reagent Cocktails and Reaction Times

| Coupling Reagent | Equivalents | Additive | Additive (eq.) | Base | Base (eq.) | Reaction Time |

| HBTU | 3 | - | - | DIPEA | 6 | 30 min - 2 hr |

| HATU | 4.5 | HOAt | 4.5 | NMM/Collidine | 8 (in 20% solution) | ≥ 4 hr |

| DIC | 5 | HOBt | 5 | - | - | 10 min (activation) + coupling |

(eq. = equivalents relative to the resin loading) (HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (DIC = N,N'-Diisopropylcarbodiimide) (HOBt = Hydroxybenzotriazole) (HOAt = 1-Hydroxy-7-azabenzotriazole) (DIPEA = N,N-Diisopropylethylamine) (NMM = N-Methylmorpholine)

Common Challenges and Side Reactions

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered aspartimide ring under basic conditions.[16][17] This can lead to the formation of β-aspartyl peptides upon ring opening.[17]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[16] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16]

-

Racemization: The activation of the carboxylic acid of the Fmoc-amino acid can lead to racemization, particularly for sensitive amino acids like histidine and cysteine.[13][18] The choice of coupling reagents and the addition of additives like HOBt can minimize this side reaction.[13]

-

Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete deprotection and coupling reactions.[9][14] This is more prevalent for hydrophobic sequences.[5]

Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS.

Caption: Fmoc protection of an amino acid using Fmoc-OSu.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc protecting group chemistry is a powerful and versatile tool for the synthesis of peptides. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and awareness of potential side reactions are crucial for achieving high yields and purity in the final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully implement Fmoc-SPPS in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chempep.com [chempep.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. peptide.com [peptide.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

Divinylbenzene (DVB) Cross-Linking in Polystyrene Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polystyrene resins cross-linked with divinylbenzene (DVB) are a cornerstone of numerous scientific and industrial applications, ranging from solid-phase peptide synthesis to ion-exchange chromatography and catalysis. The degree of DVB cross-linking is a critical parameter that dictates the resin's mechanical, thermal, and chemical properties, thereby influencing its performance in these demanding applications. This technical guide provides a comprehensive overview of the fundamental chemistry of DVB cross-linking in polystyrene, the profound effects of varying DVB concentrations on resin characteristics, and detailed methodologies for the synthesis and characterization of these essential polymers.

Introduction: The Role of Divinylbenzene in Polystyrene Resins

Polystyrene, in its linear form, is a soluble polymer with limited mechanical strength and solvent resistance.[1] The introduction of divinylbenzene as a comonomer during the polymerization of styrene creates a three-dimensional, insoluble polymer network.[1][2] DVB, possessing two vinyl groups, acts as a cross-linking agent by forming covalent bonds that bridge multiple polystyrene chains. This cross-linked structure imparts enhanced rigidity, thermal stability, and resistance to solvents, making the resin a robust solid support.[2][3]

The percentage of DVB used in the polymerization process is a key determinant of the final resin's properties.[3] Resins with low DVB content (e.g., 1-2%) are characterized by higher swelling capacity in organic solvents, which allows for improved diffusion of reagents to the reactive sites within the polymer matrix.[1] This is particularly crucial in applications like solid-phase peptide synthesis (SPPS), where efficient access to the growing peptide chain is paramount.[3] Conversely, higher DVB concentrations lead to more rigid, less porous resins with greater mechanical stability.[2][3]

Chemistry of Divinylbenzene Cross-Linking

The synthesis of DVB cross-linked polystyrene resins is typically achieved through suspension polymerization. In this process, a mixture of styrene, DVB, and a radical initiator is suspended as droplets in an aqueous medium containing a suspension stabilizer.[4][5] Polymerization occurs within these droplets, leading to the formation of spherical resin beads.

The fundamental reaction is a free-radical copolymerization. The initiator, upon thermal decomposition, generates free radicals that initiate the polymerization of both styrene and DVB monomers. The presence of DVB, with its two reactive double bonds, leads to the formation of a cross-linked network structure. The reactivity of DVB is higher than that of styrene, which can lead to non-uniform cross-link density within the beads if the polymerization is not carefully controlled.[6]

Impact of Divinylbenzene Concentration on Resin Properties

The concentration of DVB is a critical parameter that can be tailored to achieve specific resin properties for a given application. The following sections and tables summarize the key relationships between DVB content and the mechanical, thermal, and swelling characteristics of polystyrene resins.

Mechanical Properties

Increasing the DVB content significantly enhances the mechanical robustness of polystyrene resins. A higher cross-link density results in a more rigid polymer network, leading to improvements in elastic modulus, bulk modulus, shear modulus, and tensile strength.[2][7]

| DVB Content (%) | Elastic Modulus Increase (%) | Bulk Modulus Increase (%) | Shear Modulus Increase (%) |

| 3.8 | 19.26 | 2.9 | 21.05 |

| 7.1 | 29.56 | 20.98 | 29.82 |

| 11.1 | 40.19 | 44.03 | 42.98 |

| Data sourced from molecular dynamics simulations.[2][7] |

Thermal Properties

The thermal stability of polystyrene resins is also directly influenced by the degree of cross-linking. A higher DVB concentration restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature (Tg).[2][7]

| DVB Content | Effect on Glass Transition Temperature (Tg) |

| Increasing | Increases, indicating enhanced heat resistance.[2][7] |

Swelling Behavior

The swelling of a resin in a suitable solvent is crucial for the accessibility of its internal reactive sites. This property is inversely proportional to the DVB cross-linking density.[1][3] Lower DVB content allows the polymer network to expand more, facilitating the diffusion of reagents.[1][8]

| DVB Content (%) | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in Toluene (%) |

| 1 | 4 - 6 | - |

| 2 | 2 - 4 | - |

| 4 | - | ~180 |

| 6 | - | ~150 |

| 8 | - | ~120 |

| 10 | - | ~100 |

| Data compiled from multiple sources.[1][9] |

Porosity

The porous structure of the resin beads is influenced by both the DVB concentration and the presence of a porogen (a non-reactive solvent) during polymerization.[4][10] Higher DVB concentrations can lead to an increase in micropore and mesopore volumes, contributing to a larger specific surface area.[10]

| DVB Content | Effect on Porosity |

| Increasing | Can increase micro- and mesopore volumes and specific surface area.[10] |

| High (>50 mol%) | Used to obtain high surface area structures.[11] |

Experimental Protocols

Synthesis of DVB Cross-Linked Polystyrene Beads via Suspension Polymerization

This protocol provides a general method for the synthesis of poly(styrene-co-DVB) beads. The specific ratios of monomers, initiator, and stabilizers may be adjusted to achieve desired particle size and cross-linking.

Materials:

-

Styrene (inhibitor removed)

-

Divinylbenzene (DVB) (inhibitor removed)

-

Toluene/n-heptane mixture (as porogen/diluent)

-

Azobisisobutyronitrile (AIBN) (as initiator)

-

Guar gum or Xanthan gum (as suspension stabilizer)

-

Deionized water

Procedure:

-

Prepare the aqueous phase by dissolving the suspension stabilizer (e.g., guar gum, xanthan gum) in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.[4]

-

Heat the aqueous phase to the desired reaction temperature (e.g., 80°C) while stirring and purging with nitrogen.[4]

-

Prepare the organic phase by dissolving the initiator (AIBN, 1 mol% relative to monomers) in a mixture of styrene, the desired weight percentage of DVB (e.g., 4, 6, 8, 10%), and the porogen mixture (e.g., toluene/n-heptane).[4]

-

Add the organic phase dropwise to the heated aqueous phase over a period of approximately 30 minutes with continuous stirring to form a stable suspension of fine droplets.[4]

-

Maintain the reaction temperature and stirring rate (e.g., 350-400 rpm) for a specified period (e.g., 18 hours) to allow for complete polymerization.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting polymer beads and wash them sequentially with hot water, ethanol, and methanol to remove any unreacted monomers, initiator, and porogen.

-

Dry the beads in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Characterization of Cross-Link Density by Swelling Test

The degree of cross-linking can be qualitatively and quantitatively assessed by measuring the swelling of the resin in a good solvent.

Materials:

-

Dried DVB cross-linked polystyrene beads

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Sintered glass funnel

-

Graduated cylinder

Procedure:

-

Accurately weigh a known mass of the dry resin beads (W_d).

-

Place the beads in a graduated cylinder and add an excess of the chosen solvent.

-

Allow the beads to swell for a sufficient period (e.g., 24 hours) to reach equilibrium.

-

Measure the volume of the swollen beads (V_s).

-

Alternatively, for a gravimetric measurement, carefully filter the swollen beads through a sintered glass funnel to remove excess solvent.

-

Quickly weigh the swollen beads (W_s).

-

The swelling ratio can be calculated as (W_s - W_d) / W_d or by volume. A lower swelling ratio indicates a higher degree of cross-linking.[12]

Visualizations

DVB Cross-Linking in Polystyrene

Caption: Schematic of DVB cross-linking polystyrene chains during polymerization.

Experimental Workflow for Resin Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of DVB cross-linked resins.

Relationship between DVB Content and Resin Properties

Caption: Impact of DVB concentration on key properties of polystyrene resins.

Conclusion

The use of divinylbenzene as a cross-linking agent in polystyrene resins provides a versatile platform for creating materials with a wide range of properties. By carefully controlling the DVB concentration during synthesis, researchers and drug development professionals can fine-tune the mechanical, thermal, and swelling characteristics of the resin to meet the specific demands of their applications. This guide has provided a foundational understanding of the principles of DVB cross-linking and its impact on polystyrene resin properties, along with practical experimental guidance. The continued development and characterization of these materials will undoubtedly lead to further advancements in the fields they serve.

References

- 1. peptide.com [peptide.com]

- 2. worldscientific.com [worldscientific.com]

- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 4. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microporous Hyper-Crosslinked Polystyrenes and Nanocomposites with High Adsorption Properties: A Review | MDPI [mdpi.com]

- 12. jordilabs.com [jordilabs.com]

An In-depth Technical Guide to Loading Capacity and Substitution Level of Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the loading capacity and substitution level of Fmoc-Gly-Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS). Understanding and accurately determining these parameters are critical for the efficient, cost-effective, and successful synthesis of peptides. This document outlines the fundamental concepts, detailed experimental protocols for determination, and typical values for commercially available resins.

Fundamental Concepts: Loading Capacity vs. Substitution Level

In the context of solid-phase synthesis, the terms "loading capacity" and "substitution level" are often used interchangeably, but they represent distinct concepts.

-

Substitution Level: This refers to the initial degree of functionalization of the base resin, specifically the number of reactive sites (hydroxyl groups in the case of Wang resin) per gram of resin. It is typically expressed in millimoles per gram (mmol/g).

-

Loading Capacity: This is a more practical and frequently used term that denotes the amount of the first amino acid (in this case, Fmoc-Glycine) successfully coupled to the resin.[1] It is also expressed in mmol/g and is the value that dictates the scale of all subsequent synthetic steps. The loading capacity is directly dependent on the initial substitution level of the resin and the efficiency of the first amino acid coupling reaction.

Accurate knowledge of the loading capacity is paramount for calculating the precise amounts of reagents (Fmoc-amino acids, coupling agents, activators) required for each coupling step in the peptide synthesis, thereby minimizing waste and optimizing yield.[2]

Quantitative Data Summary

The loading capacity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. The choice of a specific loading capacity often depends on the application; for instance, a lower loading capacity is often preferred for the synthesis of long or difficult peptide sequences to minimize steric hindrance and aggregation.[3][4]

| Resin Type | Manufacturer/Supplier (Example) | Typical Loading Capacity (mmol/g) | Mesh Size (Typical) | Cross-linkage (DVB) |

| This compound (Low Loading) | CEM Corporation | 0.25 - 0.40[3] | 100 - 200 | 1% |

| This compound | APExBIO | 0.3 - 0.8[5] | 100 - 200 | 1% |

| This compound | Novabiochem® (Sigma-Aldrich) | Lot-specific (e.g., ~0.6)[6] | 100 - 200 | 1% |

| This compound | Rapp Polymere | Varies (custom loading available) | 100 - 200 or 200 - 400 | 1% |

Note: The values presented are typical ranges and may vary. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific loading capacity of a particular batch.

Experimental Protocol: Spectrophotometric Determination of Fmoc Loading Capacity

The most common and reliable method for determining the loading capacity of Fmoc-amino acid-loaded resins is by cleaving the Fmoc protecting group with a piperidine solution and measuring the ultraviolet (UV) absorbance of the resulting dibenzofulvene-piperidine adduct.[2][7] This adduct has a characteristic strong absorbance maximum at approximately 301 nm.[7]

Materials and Reagents

-

This compound (accurately weighed)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Detailed Procedure

-

Preparation of 20% Piperidine in DMF:

-

In a fume hood, carefully measure 20 mL of piperidine.

-

Add the piperidine to 80 mL of DMF in a glass bottle.

-

Mix thoroughly. This solution should be prepared fresh.

-

-

Resin Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound into a small, sealable container (e.g., a 2 mL Eppendorf tube or a small glass vial).[1] The resin must be thoroughly dried under vacuum to remove any residual solvents, which would affect the accuracy of the weight.[2]

-

Record the exact weight of the resin (w).

-

-

Fmoc Group Cleavage:

-

Add a precisely known volume (V_total) of 20% piperidine in DMF to the resin sample. For example, add exactly 1.0 mL.

-

Seal the container and agitate the suspension gently (e.g., using a shaker or vortex mixer at a low setting) for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[8]

-

-

Preparation of the Sample for UV Measurement:

-

Allow the resin to settle to the bottom of the container.

-

Carefully take a small, accurately measured aliquot (V_aliquot) of the supernatant. The volume of the aliquot will depend on the expected loading and the need to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A common practice is to take 100 µL (0.1 mL).[1]

-